Molecular Weight Reduction of 50 Da Relative to the Benzothiophene Analog Improves Ligand Efficiency Metrics
CAS 860649-79-2 (MW 320.4 g/mol) offers a molecular weight advantage of exactly 50.0 Da compared to its closest commercially available analog CAS 477872-72-3 (MW 370.42 g/mol), representing a 13.5% reduction [1]. For programs optimizing ligand efficiency indices (LE = 1.4 × pIC50 / heavy atom count), a 50 Da reduction, all else being equal, translates to a higher LE for any given potency level. The target compound contains 22 heavy atoms versus 26 for the benzothiophene analog, a difference of 4 heavy atoms (15.4% reduction) [1].
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 320.4 g/mol; 22 heavy atoms (C15H16N2O4S) |
| Comparator Or Baseline | CAS 477872-72-3: MW = 370.42 g/mol; 26 heavy atoms (C19H18N2O4S) |
| Quantified Difference | ΔMW = -50.0 Da (-13.5%); Δ heavy atoms = -4 (-15.4%) |
| Conditions | Calculated from molecular formulas; PubChem computed properties |
Why This Matters
Lower MW and heavy atom count favor compliance with Lipinski's Rule of Five and improve ligand efficiency indices, making CAS 860649-79-2 the preferred starting point for lead optimization programs where MW creep must be controlled.
- [1] PubChem Compound Summary for CID 2767927. Molecular Weight: 320.4 g/mol. National Center for Biotechnology Information (2026). View Source
